Boc-3-iodo-L-tyrosine
Overview
Description
Boc-3-iodo-L-tyrosine is a synthetic amino acid derivative of tyrosine. It is characterized by the presence of an iodine atom at the third position of the tyrosine ring and a tert-butoxycarbonyl (Boc) protecting group on the amino group.
Mechanism of Action
Target of Action
Boc-3-iodo-L-tyrosine primarily targets Tyrosine-tRNA ligase . This enzyme plays a crucial role in protein synthesis by catalyzing the attachment of tyrosine to tRNA(Tyr) in a two-step reaction .
Mode of Action
It is known to inhibittyrosine hydroxylase , a key enzyme in the synthesis of catecholamines . The inhibition constant (Ki) is reported to be 0.39 µM .
Biochemical Pathways
This compound is involved in the Thyroid Hormone Synthesis pathway . As an intermediate in the synthesis of thyroid hormones, it may affect various physiological processes regulated by these hormones, including metabolism, growth and development, and body temperature regulation .
Pharmacokinetics
Its bioavailability and pharmacokinetic profile would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its role as an inhibitor of tyrosine hydroxylase and its involvement in thyroid hormone synthesis . By inhibiting tyrosine hydroxylase, it can potentially affect the levels of catecholamines, which are important neurotransmitters . Its role in thyroid hormone synthesis could impact various physiological processes regulated by these hormones .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-3-iodo-L-tyrosine typically involves the iodination of Boc-L-tyrosine. One common method includes the use of iodine and a suitable oxidizing agent, such as sodium iodate, in an acidic medium. The reaction is carried out under controlled conditions to ensure selective iodination at the third position of the tyrosine ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Boc-3-iodo-L-tyrosine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through reactions such as the Suzuki-Miyaura cross-coupling reaction.
Oxidation and Reduction Reactions: The phenolic hydroxyl group can undergo oxidation to form quinones or reduction to form catechols.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: This reaction involves the use of palladium catalysts and boronic acids under mild conditions to form carbon-carbon bonds.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Major Products:
Substitution Products: Various substituted tyrosine derivatives depending on the boronic acid used in the Suzuki-Miyaura reaction.
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Catechols and other reduced derivatives.
Scientific Research Applications
Boc-3-iodo-L-tyrosine has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins, particularly in the development of peptide-based drugs.
Medicinal Chemistry: The compound is explored for its potential therapeutic applications, including as an inhibitor of tyrosine hydroxylase, which is involved in the synthesis of neurotransmitters.
Biological Studies: It is used in studies involving the modification of proteins and peptides to understand their structure and function.
Industrial Applications: this compound is used in the production of various chemical intermediates and fine chemicals.
Comparison with Similar Compounds
3-Iodo-L-tyrosine: Lacks the Boc protecting group but shares the iodine substitution at the third position.
3,5-Diiodotyrosine: Contains two iodine atoms on the tyrosine ring and is involved in thyroid hormone synthesis.
Boc-L-tyrosine: Lacks the iodine substitution but has the Boc protecting group.
Uniqueness: Boc-3-iodo-L-tyrosine is unique due to the combination of the Boc protecting group and the iodine substitution. This dual modification enhances its utility in peptide synthesis and medicinal chemistry, providing a versatile tool for researchers .
Properties
IUPAC Name |
(2S)-3-(4-hydroxy-3-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18INO5/c1-14(2,3)21-13(20)16-10(12(18)19)7-8-4-5-11(17)9(15)6-8/h4-6,10,17H,7H2,1-3H3,(H,16,20)(H,18,19)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTPRGZNDPHKOU-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)O)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18INO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50573936 | |
Record name | N-(tert-Butoxycarbonyl)-3-iodo-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50573936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71400-63-0 | |
Record name | N-(tert-Butoxycarbonyl)-3-iodo-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50573936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-3-iodo- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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